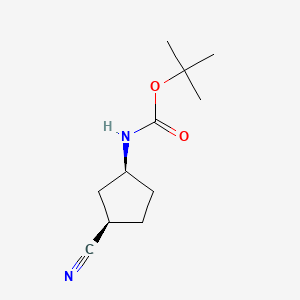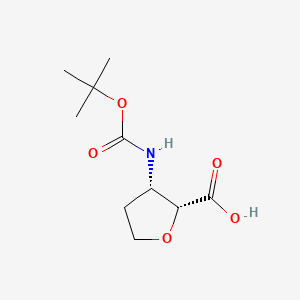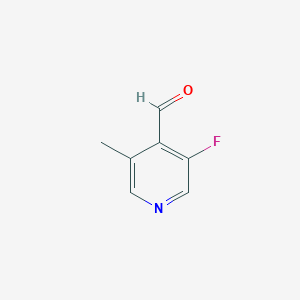
N,N-didodecyl-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-didodecyl-2-hydroxyacetamide: is a chemical compound belonging to the class of N,N-dialkyl-2-hydroxyacetamides. These compounds are known for their applications in various fields, including solvent extraction processes, particularly in the nuclear industry for the separation of actinides from high-level liquid waste .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-didodecyl-2-hydroxyacetamide typically involves the reaction of dodecylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dodecylamine+Glyoxylic Acid→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-didodecyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N,N-didodecyl-2-hydroxyacetamide has several scientific research applications, including:
Chemistry: Used as an extractant in solvent extraction processes for the separation of actinides from high-level liquid waste.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Employed in the nuclear industry for the reprocessing of spent nuclear fuel and the separation of valuable elements
Mécanisme D'action
The mechanism of action of N,N-didodecyl-2-hydroxyacetamide involves its ability to form complexes with metal ions. The compound interacts with metal ions through its hydroxyl and amide groups, facilitating the extraction and separation of these ions from complex mixtures. This property is particularly useful in the nuclear industry for the separation of actinides from high-level liquid waste .
Comparaison Avec Des Composés Similaires
- N,N-dioctyl-2-hydroxyacetamide
- N,N-didecyl-2-hydroxyacetamide
- N,N-dihexyl-2-hydroxyacetamide
Comparison: N,N-didodecyl-2-hydroxyacetamide is unique due to its longer alkyl chains, which enhance its lipophilicity and extraction efficiency. Compared to its shorter-chain counterparts, it exhibits superior performance in solvent extraction processes, particularly in the separation of actinides from high-level liquid waste .
Propriétés
Formule moléculaire |
C26H53NO2 |
|---|---|
Poids moléculaire |
411.7 g/mol |
Nom IUPAC |
N,N-didodecyl-2-hydroxyacetamide |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(26(29)25-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-25H2,1-2H3 |
Clé InChI |
WOINIHBUMSBPQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)







